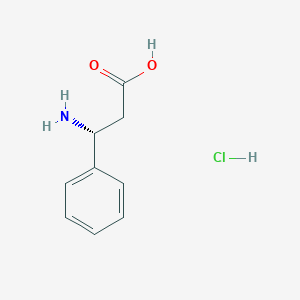

(R)-3-Amino-3-phenylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOYFRCOTPUKAK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13921-90-9 | |

| Record name | (+)-3-Amino-3-phenylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13921-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, β-amino-, (βR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-3-phenylpropanoic acid, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK7F6342US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-3-Amino-3-phenylpropanoic Acid: A Comprehensive Technical Guide on its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-phenylpropanoic acid, a chiral non-proteinogenic β-amino acid, has emerged as a critical building block in the synthesis of numerous pharmaceuticals, most notably as a key component in the side chain of the anticancer drug Taxol. This technical guide provides an in-depth exploration of the discovery and history of this valuable compound, detailing its synthesis and purification. The document summarizes key quantitative data, provides detailed experimental protocols for its preparation and chiral resolution, and visualizes a relevant biological signaling pathway.

Discovery and Historical Perspective

The journey of this compound is intrinsically linked to the broader history of β-amino acids, which began in the early 20th century. While the α-amino acid L-phenylalanine was first synthesized in 1882, the specific timeline for the discovery of its β-isomer is less definitively documented. Early research into β-amino acids was driven by their potential as structural variants of their naturally occurring α-counterparts.

A significant milestone in the synthesis of β-amino acids was the work of Zilkha and coworkers in the mid-20th century, who developed general methods for their preparation. The specific enantiomer, this compound, gained significant prominence with the discovery of its crucial role in the biological activity of Taxol, a potent anti-cancer agent. This realization spurred intensive research into efficient and stereoselective methods for its synthesis.

The development of enzymatic resolution techniques in the late 20th and early 21st centuries marked a turning point in the production of enantiomerically pure this compound. Researchers identified specific microorganisms and enzymes capable of selectively hydrolyzing one enantiomer of a racemic mixture of N-acetyl-3-amino-3-phenylpropanoic acid, leaving the desired (R)-enantiomer in high purity. This biotechnological approach offered a more efficient and environmentally benign alternative to classical chemical resolution methods.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values have been compiled from various sources and represent typical data for the compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem |

| Molecular Weight | 165.19 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder | Chemical Supplier Data |

| Melting Point | 222 °C (decomposes) | ChemicalBook |

| Optical Rotation [α]D | +6.0° to +8.0° (c=1, H₂O) | Various Suppliers |

| CAS Number | 13921-90-9 | PubChem[1] |

Experimental Protocols

The synthesis of enantiomerically pure this compound typically involves a two-step process: the synthesis of racemic N-acetyl-3-amino-3-phenylpropanoic acid, followed by enzymatic kinetic resolution.

Synthesis of Racemic N-Acetyl-3-amino-3-phenylpropanoic Acid

This protocol is adapted from the method described by Asano et al. (2005).

Materials:

-

Racemic 3-amino-3-phenylpropanoic acid

-

Acetic anhydride

-

25% (w/v) Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Deionized water

Procedure:

-

Dissolve racemic 3-amino-3-phenylpropanoic acid in deionized water.

-

Adjust the pH of the solution to 11.4 with a 25% sodium hydroxide solution.

-

While maintaining the pH between 11 and 12 with the sodium hydroxide solution, add acetic anhydride dropwise.

-

Heat the reaction mixture to 40°C and stir for 3 hours, ensuring the pH remains in the 11-12 range.

-

Filter off any insoluble material and cool the filtrate in an ice bath.

-

Acidify the solution to pH 2 with concentrated hydrochloric acid to precipitate the product.

-

Allow crystallization to proceed for 2 hours in the ice bath.

-

Collect the crystalline solid by filtration, wash with cold deionized water, and dry under vacuum.

Enzymatic Kinetic Resolution of N-Acetyl-3-amino-3-phenylpropanoic Acid

This generalized protocol is based on the principle of enantioselective hydrolysis using a specific acylase. The choice of enzyme and specific reaction conditions may vary.

Materials:

-

Racemic N-acetyl-3-amino-3-phenylpropanoic acid

-

Specific (R)-enantioselective acylase (e.g., from Variovorax sp.)

-

Buffer solution (e.g., phosphate buffer, pH 7.5)

-

Hydrochloric acid

-

Ethyl acetate

Procedure:

-

Prepare a solution of racemic N-acetyl-3-amino-3-phenylpropanoic acid in the appropriate buffer.

-

Add the (R)-enantioselective acylase to the solution.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-40°C) with gentle agitation.

-

Monitor the progress of the reaction by measuring the formation of the free amino acid or the decrease in the starting material using a suitable analytical technique (e.g., HPLC).

-

Once the desired conversion (typically around 50%) is reached, stop the reaction by adjusting the pH to denature the enzyme or by adding a solvent.

-

Acidify the reaction mixture to approximately pH 2 with hydrochloric acid.

-

Extract the unreacted (S)-N-acetyl-3-amino-3-phenylpropanoic acid with an organic solvent such as ethyl acetate.

-

The aqueous layer, containing the desired this compound, can then be further purified by crystallization or ion-exchange chromatography.

Chiral HPLC Analysis for Enantiomeric Excess Determination

To determine the enantiomeric purity of the final product, a chiral High-Performance Liquid Chromatography (HPLC) method is employed.

Column: Chiral stationary phase column (e.g., a teicoplanin-based column). Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a chiral selector or modifier. A common mobile phase is a mixture of methanol and a dilute aqueous solution of a copper (II) salt. Detection: UV detector at a suitable wavelength (e.g., 210 nm). Procedure:

-

Prepare a standard solution of the racemic 3-amino-3-phenylpropanoic acid and a solution of the final product.

-

Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

-

Inject the product solution and integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Biological Significance and Signaling Pathways

While the primary application of this compound is as a synthetic intermediate, its structural similarity to endogenous molecules suggests potential biological activity. β-Amino acids, in general, are known to interact with various biological systems. For instance, the simplest β-amino acid, β-alanine, is a known agonist of both GABA-A and glycine receptors, which are important inhibitory neurotransmitter receptors in the central nervous system.

Although direct evidence for the interaction of this compound with a specific signaling pathway is still an area of active research, its structural analogy to neurotransmitters suggests a potential modulatory role at neuronal receptors. The following diagram illustrates a hypothetical signaling pathway involving the activation of a G-protein coupled receptor (GPCR) by a β-amino acid, leading to downstream cellular effects. This is a generalized representation based on the known signaling mechanisms of similar molecules.

References

An In-depth Technical Guide to (R)-3-Amino-3-phenylpropanoic Acid Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-phenylpropanoic acid, a chiral β-amino acid, and its structural analogs represent a versatile scaffold of significant interest in medicinal chemistry and drug discovery. These compounds have demonstrated a broad range of biological activities by modulating various physiological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters. Their utility spans from serving as crucial intermediates in the synthesis of complex pharmaceuticals to acting as potent and selective modulators of key signaling pathways implicated in a variety of disease states. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound structural analogs, with a focus on their interactions with the mu-opioid receptor, GABA B receptor, dopamine transporter, NMDA receptor, and EP3 receptor.

Synthesis of this compound and its Analogs

The enantiomerically pure core structure of this compound can be synthesized through various chemical and biotechnological methods. A common approach involves the resolution of a racemic mixture of N-acetyl-3-amino-3-phenylpropanoic acid.

A general synthetic scheme for producing structural analogs often starts with a one-pot synthesis of 3-amino-3-arylpropionic acids, which can then be further modified.[1] For instance, N-t-Boc protected derivatives can be synthesized and subsequently reduced to yield the desired amino-substituted analogs.[2]

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound analogs.

Biological Activities and Therapeutic Potential

Structural analogs of this compound have been shown to interact with a diverse range of biological targets, leading to a variety of pharmacological effects. The following sections detail their activity at several key receptors and transporters.

Mu-Opioid Receptor Modulation

Certain 3-amino-3-phenylpropionamide derivatives have been identified as potent ligands for the mu-opioid receptor.[3] These compounds act as small molecule mimics of larger peptides, demonstrating the potential for developing novel analgesics.

Signaling Pathway of Mu-Opioid Receptor Activation:

Upon agonist binding, the mu-opioid receptor, a Gi/o-coupled GPCR, initiates a signaling cascade that leads to analgesia. This involves the inhibition of adenylyl cyclase, leading to reduced cAMP levels, and the modulation of ion channels.

Caption: Simplified signaling pathway of the mu-opioid receptor upon agonist binding.

Quantitative Data: Mu-Opioid Receptor Binding Affinity

| Compound | Ki (nM) | Receptor Subtype | Reference |

| Phenylaminocyclorphan derivative | 0.026 | Mu | |

| N-phenylpropylnormorphine | 0.93 | Mu | [4] |

GABA B Receptor Modulation

Analogs of this compound have been investigated as modulators of the GABA B receptor, a key inhibitory GPCR in the central nervous system. These compounds can act as either agonists or antagonists, offering therapeutic potential for conditions such as spasticity, anxiety, and addiction.

Signaling Pathway of GABA B Receptor Activation:

Activation of the heterodimeric GABA B receptor leads to the dissociation of the associated Gi/o protein. The Gβγ subunit directly modulates ion channels, while the Gαi subunit inhibits adenylyl cyclase.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Elusive Natural Presence of (R)-3-Amino-3-phenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-phenylpropanoic acid, a chiral non-proteinogenic β-amino acid, is a valuable building block in the synthesis of various pharmaceuticals, most notably as a precursor to the side chain of the anticancer drug Taxol. Despite the wide distribution of β-amino acids in nature, the natural occurrence of this compound is remarkably scarce. Scientific literature consistently indicates that its isolation from natural sources is not a viable method for obtaining substantial quantities, pushing the focus towards synthetic and biotechnological production methods. This technical guide provides an in-depth overview of the current understanding of its natural occurrence, including the biosynthesis of its direct precursor, L-phenylalanine, and the enzymatic pathways that could lead to its formation. This document will also address the conspicuous absence of quantitative data on its natural abundance and the lack of specific protocols for its extraction from natural matrices, thereby highlighting a significant knowledge gap and an opportunity for future research.

Introduction: The Scarcity of a Valuable Chiral Building Block

β-Amino acids are isomers of the more common α-amino acids, with the amino group attached to the β-carbon instead of the α-carbon. They are found in a variety of natural products, including alkaloids and antibiotics, and are known to confer unique structural properties and biological activities.[1] this compound, also known as (R)-β-phenylalanine, is of particular interest due to its role as an intermediate in the synthesis of pharmacologically active compounds. However, its presence in the natural world is exceptionally limited, a fact that has significant implications for its sourcing and production for pharmaceutical applications.[1]

Biosynthesis: A Tale of Precursors and Potential Pathways

Direct evidence for a specific biosynthetic pathway leading to this compound in any organism is currently lacking in the scientific literature. However, we can infer a potential route by examining the biosynthesis of its precursor, L-phenylalanine, and the known enzymatic reactions that can convert α-amino acids to β-amino acids.

The Shikimate Pathway: Biosynthesis of L-Phenylalanine

The aromatic α-amino acid L-phenylalanine is the primary precursor for a vast array of secondary metabolites in plants and microorganisms. Its biosynthesis occurs via the well-established shikimate pathway. This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate, a key branch-point intermediate in the synthesis of all three aromatic amino acids.

The final steps in L-phenylalanine biosynthesis from chorismate involve the conversion of chorismate to prephenate, which is then converted to phenylpyruvate. In the last step, phenylpyruvate is transaminated to yield L-phenylalanine. In plants, an alternative route from prephenate to L-phenylalanine via arogenate also exists.

The Aminomutase Step: A Hypothetical Path to β-Phenylalanine

The conversion of α-amino acids to β-amino acids is catalyzed by a class of enzymes known as aminomutases. Specifically, a phenylalanine aminomutase (PAL) would be required to catalyze the intramolecular transfer of the amino group from the α- to the β-carbon of L-phenylalanine to form 3-amino-3-phenylpropanoic acid. While aminomutases acting on other amino acids have been identified, a specific enzyme responsible for the direct production of this compound in nature has not been characterized. The stereospecificity of such a putative enzyme would be crucial in determining the chirality of the resulting β-amino acid.

Quantitative Data on Natural Abundance: A Notable Void

A comprehensive review of the scientific literature reveals a significant lack of quantitative data regarding the natural abundance of this compound in any plant, fungal, or microbial species. This absence of data further supports the assertion that it is not a readily available natural product.

| Natural Source Category | Presence of this compound | Quantitative Data |

| Plants | Not reported | Not available |

| Fungi | Not reported | Not available |

| Bacteria | Not reported | Not available |

| Marine Organisms | Not reported | Not available |

| Table 1: Summary of reported natural occurrence and quantitative data. |

Experimental Protocols: The Challenge of Extraction from Natural Sources

The extremely low to non-existent concentrations of this compound in natural matrices mean that there are no established and validated experimental protocols for its specific extraction and isolation from these sources. General methods for amino acid extraction from plant and fungal tissues exist, but their applicability to a target molecule at trace levels is questionable and has not been demonstrated.

General Amino Acid Extraction from Plant Material (A Generic, Non-Validated Approach)

This protocol is a generalized procedure for the extraction of free amino acids from plant tissues and is not a validated method for the isolation of this compound.

-

Homogenization: Fresh or freeze-dried plant material is finely ground in a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.

-

Extraction: The powdered tissue is suspended in an extraction solvent, typically an aqueous alcohol solution (e.g., 80% ethanol) or a dilute acidic solution, to precipitate proteins and other macromolecules.

-

Centrifugation: The mixture is centrifuged to pellet the solid debris.

-

Supernatant Collection: The supernatant containing the free amino acids is carefully collected.

-

Purification (Optional): The extract can be further purified using solid-phase extraction (SPE) or ion-exchange chromatography to remove interfering compounds.

-

Analysis: The final extract is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization.

Signaling Pathways and Biological Role: An Unexplored Frontier

There is no information available in the current body of scientific literature to suggest a role for this compound in any signaling pathways or specific biological functions within a natural system. Its significance appears to be primarily as a synthetic intermediate for compounds of pharmaceutical importance.

Conclusion and Future Perspectives

The natural occurrence of this compound is exceptionally low, rendering its isolation from natural sources impractical for research and pharmaceutical purposes. While a hypothetical biosynthetic pathway can be proposed starting from the well-understood shikimate pathway and involving a putative phenylalanine aminomutase, the existence and specifics of such a pathway in nature remain to be discovered. The complete absence of quantitative data on its natural abundance and specific extraction protocols underscores the nascent stage of research into the natural history of this molecule.

Future research efforts could be directed towards genome mining and enzyme screening in diverse organisms to identify a potential phenylalanine aminomutase. The discovery of such an enzyme could open up new avenues for the biotechnological production of this compound. However, for the foreseeable future, chemical synthesis and enzymatic resolution of the racemate will remain the primary methods for obtaining this valuable chiral building block. This technical guide serves to inform researchers and drug development professionals of the current state of knowledge and to highlight the significant opportunities that exist for fundamental research in this area.

References

An In-depth Technical Guide to (R)-3-Amino-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-3-Amino-3-phenylpropanoic acid, a non-proteinogenic β-amino acid that serves as a critical building block in pharmaceutical and chemical synthesis. This document details its physicochemical properties, outlines experimental protocols for its synthesis, and discusses its applications in drug development and biochemical research.

Core Properties of this compound

This compound, also known as D-β-Phenylalanine, is the (R)-enantiomer of 3-amino-3-phenylpropanoic acid.[1][2] Its distinct stereochemistry makes it a valuable chiral intermediate in the synthesis of complex molecules.

Table 1: Physicochemical and Identification Data

| Property | Value |

| Molecular Weight | 165.19 g/mol [1][3] |

| Molecular Formula | C₉H₁₁NO₂[1][3][4] |

| CAS Number | 13921-90-9[1][3] |

| Physical State | White to off-white crystalline powder[5] |

| Melting Point | 211 °C (decomposition) |

| IUPAC Name | (3R)-3-amino-3-phenylpropanoic acid[1] |

| Synonyms | D-β-Phenylalanine, (+)-3-Amino-3-phenylpropanoic acid, (R)-β-Phenylalanine[1][3] |

| Solubility | Soluble in aqueous acid (sparingly).[6] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a key challenge. Methods often involve either asymmetric synthesis or the resolution of a racemic mixture. Below are outlined protocols for two common approaches.

This protocol is a general method for synthesizing 3-amino-3-arylpropionic acids and can be adapted for the phenyl derivative.[7] It involves a condensation reaction between an aldehyde, malonic acid, and an ammonia source.

Materials:

-

Benzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (EtOH)

-

Methanol (MeOH) for recrystallization

Procedure:

-

Combine benzaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (1.3 eq) in a round-bottom flask.

-

Add ethanol to the flask to serve as the solvent.

-

Reflux the reaction mixture for 6-8 hours.

-

Allow the mixture to cool to room temperature. A white solid precipitate of 3-amino-3-phenylpropanoic acid should form.

-

Collect the solid product by filtration.

-

Purify the crude product by recrystallization from hot methanol to yield the racemic product.[7]

Enzymatic resolution is a highly effective method for obtaining the pure (R)-enantiomer. This process uses microorganisms with enantiomer-specific amidohydrolyzing activity to selectively hydrolyze the N-acetyl group from one enantiomer of the racemic mixture.[8]

Materials:

-

Racemic (R,S)-N-acetyl-3-amino-3-phenylpropionic acid

-

Microorganism culture (e.g., Variovorax sp. for (R)-enantiomer specificity)[8]

-

Phosphate buffer solution

-

Equipment for cell culture and separation (e.g., centrifuge, filtration apparatus)

-

HPLC with a chiral column for enantiomeric excess determination

Procedure:

-

Substrate Preparation: Synthesize racemic N-acetyl-3-amino-3-phenylpropionic acid from the racemic amino acid.

-

Microorganism Cultivation: Culture the selected microorganism (e.g., Variovorax sp.) in a suitable growth medium until a sufficient cell density is reached.

-

Enzymatic Reaction:

-

Harvest the microbial cells via centrifugation and resuspend them in a phosphate buffer.

-

Add the racemic N-acetyl substrate to the cell suspension.

-

Incubate the reaction mixture under controlled temperature and pH. The enzyme within the microorganism will selectively hydrolyze the N-acetyl group from the (R)-enantiomer, yielding this compound.

-

-

Product Separation:

-

Separate the cells from the reaction mixture.

-

The resulting solution will contain the desired (R)-amino acid and the unreacted (S)-N-acetyl-amino acid.

-

Adjust the pH to isolate the (R)-amino acid based on its isoelectric point or use ion-exchange chromatography for purification.

-

-

Purity Analysis: Determine the enantiomeric excess of the final product using chiral HPLC. This method has been shown to produce (R)-β-Phe with >99.5% ee.[8]

Applications in Drug Development and Research

This compound is a valuable chiral building block with significant applications in the pharmaceutical industry and biochemical research.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals.[9] Its structure is incorporated into drugs targeting neurological disorders and is a component in the synthesis of bioactive peptides.[9] For example, it is a useful ingredient for the synthesis of Taxol, a potent anticancer agent.[8]

-

Peptide Chemistry: As a β-amino acid, it is used to create peptidomimetics with altered secondary structures and increased stability against enzymatic degradation compared to peptides made from α-amino acids.[9]

-

Biochemical Research: This compound serves as a tool for studying amino acid metabolism and the effects of unnatural amino acids on cellular processes.[9] Derivatives have also been synthesized and evaluated as ligands for the mu opioid receptor, demonstrating its potential in neuroscience research.[10]

Visualized Workflow and Pathways

To illustrate the logical flow of synthesizing the enantiomerically pure compound, the following diagrams outline the key steps.

Caption: Synthesis and Resolution Workflow for this compound.

Caption: Application Map of this compound.

References

- 1. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 13921-90-9: (+)-3-Amino-3-phenylpropanoic acid [cymitquimica.com]

- 4. L19801.03 [thermofisher.com]

- 5. 3-Amino-3-phenylpropionic acid | 614-19-7 [chemicalbook.com]

- 6. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. tandfonline.com [tandfonline.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)- and (S)-3-Amino-3-phenylpropanoic Acid for Researchers and Drug Development Professionals

Introduction

(R)-3-Amino-3-phenylpropanoic acid and its (S)-enantiomer are chiral non-proteinogenic β-amino acids that have garnered significant interest in the fields of medicinal chemistry and pharmacology. Their structural similarity to neurotransmitters and other endogenous molecules makes them valuable building blocks for the synthesis of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of these enantiomers, with a focus on providing researchers and drug development professionals with the necessary information to advance their investigations. While direct comparative data between the two enantiomers is limited in publicly available literature, this guide consolidates the existing knowledge and provides a framework for future research.

Physicochemical Properties

The fundamental physicochemical properties of (R)- and (S)-3-Amino-3-phenylpropanoic acid are summarized in the table below. These properties are crucial for understanding their behavior in biological systems and for the development of analytical methods.

| Property | This compound | (S)-3-Amino-3-phenylpropanoic acid |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol [3] | 165.19 g/mol [4] |

| CAS Number | 83649-48-3[5] | 40856-44-8[6] |

| Appearance | White powder[5] | White to off-white crystalline powder[7] |

| Melting Point | Not specified | 220-225°C (decomposes)[7] |

| Solubility | Not specified | Slightly soluble in water, soluble in DMSO and methanol[7] |

| Optical Rotation | [α]D20 = +7 ± 2º (c=0.4 in H₂O)[5] | [α]D20 = -6.0 to -8.0 deg (c=1, water)[8] |

Synthesis and Chiral Separation

The synthesis of enantiomerically pure (R)- and (S)-3-Amino-3-phenylpropanoic acid is a critical step for their pharmacological evaluation. Both chemical and enzymatic methods have been developed for their preparation.

Enzymatic Resolution of Racemic N-acetyl-3-amino-3-phenylpropionic acid

A common and efficient method for obtaining the pure enantiomers is through the enzymatic resolution of the racemic N-acetylated precursor.[9] This method leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers.

Experimental Protocol:

A detailed protocol for the enzymatic resolution is as follows:

-

Preparation of Racemic N-acetyl-3-amino-3-phenylpropionic acid: The racemic 3-amino-3-phenylpropanoic acid is acetylated using acetic anhydride in an alkaline aqueous solution. The pH is maintained between 11 and 12 during the reaction. The product is then precipitated by acidification.[1]

-

Screening for Enantiomer-Specific Microorganisms: Soil samples are screened for microorganisms capable of enantiomer-specific hydrolysis of the racemic N-acetyl-3-amino-3-phenylpropionic acid. This involves incubating the microorganisms in a medium containing the racemic substrate and analyzing the supernatant for the presence of the corresponding free amino acid enantiomer.[9]

-

Enzymatic Hydrolysis: The selected microorganism is cultured, and the cells are harvested. The cell suspension or a cell-free extract containing the amidohydrolase is then used to hydrolyze the racemic N-acetylated substrate. For example, Variovorax sp. has been identified to possess (R)-enantiomer-specific amidohydrolase activity, while Burkholderia sp. has shown activity for both enantiomers.[1]

-

Isolation and Purification: After the enzymatic reaction, the product mixture is separated. The unreacted N-acetylated enantiomer can be separated from the free amino acid enantiomer by adjusting the pH and using appropriate extraction or crystallization techniques. The desired free amino acid is then purified to obtain high enantiomeric excess (>99.5% ee).[9]

Chiral High-Performance Liquid Chromatography (HPLC) Separation

Chiral HPLC is a powerful analytical technique for separating enantiomers and can also be used for preparative scale purification. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.

Experimental Protocol:

A general protocol for the chiral HPLC separation of 3-amino-3-phenylpropanoic acid enantiomers is as follows:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H, is often effective.

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane, ethanol, and methanol with a small amount of a modifier like trifluoroacetic acid (TFA). For example, a mobile phase of hexane/EtOH/MeOH (92:4:4) + 0.1% TFA can be used.

-

Sample Preparation: The racemic mixture of 3-amino-3-phenylpropanoic acid is dissolved in a suitable solvent, such as methanol, at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow rate: 1 mL/min

-

Detection: UV at 210 nm

-

Column Temperature: Ambient or controlled

-

-

Data Analysis: The retention times of the two enantiomers are recorded, and the resolution between the peaks is calculated to assess the separation efficiency.

Biological Activities and Potential Signaling Pathways

While direct comparative studies on the biological activities of (R)- and (S)-3-Amino-3-phenylpropanoic acid are scarce, research on structurally related compounds provides insights into their potential pharmacological effects. The primary areas of interest include their interactions with neurotransmitter receptors and their potential as anticancer agents.

Interaction with GABA Receptors

β-amino acids, including the phenylpropanoic acid scaffold, are known to interact with γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[10] The stereochemistry of these molecules often plays a crucial role in their binding affinity and functional activity at different GABA receptor subtypes (GABAA, GABAB, and GABAC). For instance, studies on 3-fluoro-γ-aminobutyric acid have shown that the (R)-enantiomer is a more potent agonist at GABAC receptors compared to the (S)-enantiomer. This suggests that the stereocenter in 3-amino-3-phenylpropanoic acid could also dictate its interaction with GABA receptors.

Potential Signaling Pathway:

Activation of GABAA receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of neurotransmission. This mechanism is a key target for many anxiolytic, sedative, and anticonvulsant drugs.

Potential as Anticancer Agents

Derivatives of 3-aminopropanoic acid have been investigated for their anticancer properties. For example, some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown cytotoxic activity against cancer cell lines. While no direct anticancer data for the enantiomers of 3-amino-3-phenylpropanoic acid were found, their structural scaffold suggests that they could be explored for this therapeutic application.

Interaction with Mu-Opioid Receptors

Derivatives of 3-amino-3-phenylpropionamide have been synthesized and shown to exhibit high affinity for the mu-opioid receptor, acting as small molecule mimics of octreotide.[2] This finding suggests that the core 3-amino-3-phenylpropanoic acid structure could be a valuable starting point for the design of novel opioid receptor ligands.

Comparative Data Summary

A significant challenge in the field is the lack of direct, quantitative comparative studies between the (R) and (S) enantiomers of 3-amino-3-phenylpropanoic acid. The following table highlights the type of data that is needed for a comprehensive understanding of their differential pharmacology.

| Biological Target/Assay | This compound | (S)-3-Amino-3-phenylpropanoic acid |

| GABAA Receptor Binding (Ki) | Data not available | Data not available |

| GABAB Receptor Binding (Ki) | Data not available | Data not available |

| Mu-Opioid Receptor Binding (Ki) | Data not available | Data not available |

| Anticancer Activity (IC50) | Data not available | Data not available |

Experimental Protocols for Biological Evaluation

To facilitate further research, the following are generalized protocols for key biological assays.

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the enantiomers for a specific receptor.

-

Materials:

-

Cell membranes expressing the target receptor.

-

A radiolabeled ligand with known affinity for the receptor.

-

(R)- and (S)-3-Amino-3-phenylpropanoic acid.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (either the (R) or (S) enantiomer).

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion and Future Directions

(R)- and (S)-3-Amino-3-phenylpropanoic acid represent a promising class of chiral molecules with potential applications in drug discovery. Their synthesis and chiral separation are well-established, providing a solid foundation for further investigation. However, a critical gap in the current knowledge is the lack of direct comparative studies on their biological activities. Future research should focus on:

-

Systematic Pharmacological Profiling: Conducting head-to-head comparisons of the (R) and (S) enantiomers in a panel of relevant biological assays, particularly focusing on GABA and opioid receptors.

-

Elucidation of Signaling Pathways: Investigating the downstream signaling cascades affected by each enantiomer to understand their mechanisms of action at a molecular level.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of the individual enantiomers in relevant animal models of neurological disorders or cancer.

-

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer to assess their drug-likeness.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of these intriguing chiral building blocks.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3S)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-3-Amino-3-phenylpropanoic acid | 40856-44-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-3-Amino-3-phenylpropanoic Acid Derivatives for Researchers and Drug Development Professionals

(R)-3-Amino-3-phenylpropanoic acid , a chiral β-amino acid, and its derivatives represent a burgeoning field in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this promising class of compounds. The unique structural features of these derivatives make them valuable scaffolds for designing novel therapeutics targeting a range of conditions, including neurological disorders and cancer. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative biological data, and insights into their molecular signaling pathways.

Physicochemical Properties

This compound, also known as (R)-β-phenylalanine, is an optically active form of 3-amino-3-phenylpropanoic acid with the R-configuration.[1] It serves as a versatile building block in the synthesis of a variety of pharmaceutical agents.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 220-225°C (decomposes) | |

| Solubility | Slightly soluble in water, soluble in DMSO and methanol | |

| Optical Rotation [α]D²⁰ | +15° to +18° (c=1, 1N HCl) |

Synthesis of this compound Derivatives

The asymmetric synthesis of this compound and its derivatives is crucial for their pharmacological applications. Various strategies have been developed to achieve high enantioselectivity. Below are representative experimental protocols for the synthesis of the core scaffold and a key derivatization.

Experimental Protocol 1: Asymmetric Synthesis of this compound via Enzymatic Resolution

This protocol utilizes a lipase-catalyzed enantioselective acylation to resolve a racemic mixture of a suitable precursor.

Materials:

-

Racemic N-acetyl-3-amino-3-phenylpropanoic acid ethyl ester

-

Immobilized Lipase (e.g., from Candida antarctica)

-

Phosphate buffer (pH 7.0)

-

Organic solvent (e.g., toluene)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Enzymatic Resolution:

-

Suspend racemic N-acetyl-3-amino-3-phenylpropanoic acid ethyl ester (1 equivalent) in a biphasic system of phosphate buffer and toluene.

-

Add immobilized lipase (e.g., 10% w/w of the substrate).

-

Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC. The lipase will selectively hydrolyze the (R)-enantiomer.

-

Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

-

Separation:

-

Separate the aqueous and organic layers.

-

The aqueous layer contains the sodium salt of (R)-N-acetyl-3-amino-3-phenylpropanoic acid.

-

The organic layer contains the unreacted (S)-N-acetyl-3-amino-3-phenylpropanoic acid ethyl ester.

-

-

Hydrolysis and Isolation of (R)-enantiomer:

-

Acidify the aqueous layer with HCl to pH 2-3 to precipitate (R)-N-acetyl-3-amino-3-phenylpropanoic acid.

-

Filter the precipitate, wash with cold water, and dry.

-

Hydrolyze the N-acetyl group by refluxing with aqueous HCl (e.g., 6N HCl).

-

After completion of the reaction (monitored by TLC), cool the solution and neutralize with NaOH to precipitate this compound.

-

Filter the product, wash with cold water, and dry under vacuum.

-

-

Characterization:

-

Confirm the structure and enantiomeric excess of the final product using NMR spectroscopy, mass spectrometry, and chiral HPLC.

-

Experimental Workflow for Synthesis

Figure 1. Workflow for the asymmetric synthesis of this compound.

Biological Activities and Applications

This compound derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

Several derivatives have shown potent antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or interference with critical signaling pathways in cancer cells.

Table 1: Anticancer Activity of Representative this compound Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 3-((4-Hydroxyphenyl)amino)propanoic acid derivative | A549 (Lung Carcinoma) | ~50 (estimated from viability reduction) | [1] |

| 2 | 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative | A549 (Lung Carcinoma) | 2.47 | |

| 3 | β²,²-amino acid derivative | Ramos (Burkitt's lymphoma) | < 8 | |

| 4 | β²,²-amino acid derivative | Colon Cancer Cell Lines | 0.32 - 3.89 | |

| 5 | 3-amino-2-hydroxyl-3-phenylpropanoic acid derivative | ES-2 (Ovarian Clear Cell Carcinoma) | 30.19 |

Experimental Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of compounds on cancer cells.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Neurological Activity

Derivatives of this compound have shown significant activity in the central nervous system, particularly as ligands for various receptors.

Table 2: Neurological Activity of Representative this compound Derivatives

| Compound ID | Target | Activity | Quantitative Data | Reference |

| 6 | µ-Opioid Receptor | Ligand | High Affinity (specific Kᵢ values not provided) | [2] |

| 7 | NMDA Receptor (GluN1/2C and GluN1/2D subtypes) | Full/Partial Agonist | 3- to 7-fold preference over GluN1/2A-B subtypes |

Experimental Protocol 3: Radioligand Receptor Binding Assay

This protocol outlines a general procedure to determine the binding affinity of a compound to a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., µ-opioid receptor)

-

Radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptor)

-

Test compound (unlabeled)

-

Assay buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration close to its Kₑ, and varying concentrations of the test compound.

-

Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value and then calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Signaling Pathways

Understanding the molecular signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and for rational drug design.

NMDA Receptor Signaling Pathway

Certain derivatives act as agonists at the NMDA receptor, a key player in synaptic plasticity and neuronal function.

Figure 2. Simplified NMDA receptor signaling pathway activated by agonists.

Anticancer Signaling Pathways

The anticancer effects of these derivatives can be attributed to their ability to modulate various signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

Figure 3. Proposed mechanism of anticancer activity via inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound derivatives represent a versatile and potent class of compounds with significant potential in drug discovery. Their demonstrated activities against cancer and in the central nervous system, coupled with the availability of robust synthetic methods, make them a compelling area for further research and development. This technical guide provides a foundational resource for scientists and researchers to explore the therapeutic potential of this promising chemical scaffold. Future investigations should focus on elucidating the precise molecular targets and mechanisms of action for various derivatives to enable the design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-3-Amino-3-phenylpropanoic acid literature review

An In-depth Technical Guide on (R)-3-Amino-3-phenylpropanoic Acid

Introduction

This compound, also known as (R)-β-Phenylalanine, is a non-proteinogenic β-amino acid. As a chiral molecule, it exists in two enantiomeric forms, (R) and (S). This document focuses on the (R)-enantiomer, a compound of significant interest to researchers and drug development professionals due to its role as a key chiral building block in the synthesis of complex pharmaceuticals.[1]

Enantiomerically pure β-amino acids are crucial components in medicinal chemistry, often incorporated into peptide-based drugs and other bioactive molecules.[2] this compound, specifically, is a valuable intermediate in the synthesis of pharmaceuticals such as the anti-cancer agent Taxol.[2] Its phenyl group and chiral center make it a versatile scaffold for creating molecules with specific three-dimensional orientations required for biological activity. This guide provides a comprehensive review of its synthesis, physicochemical properties, biological applications, and detailed experimental protocols.

Synthesis and Chiral Resolution

The production of enantiomerically pure this compound is a critical challenge. Both chemical and biotechnological methods have been developed, with a strong emphasis on enzymatic resolution of racemic mixtures.

Key Synthetic Strategies:

-

Enzymatic Resolution: This is the most common and effective method for producing the pure (R)-enantiomer. It involves the enantiomer-specific hydrolysis of a racemic mixture of N-acetyl-3-amino-3-phenylpropionic acid. Microorganisms are screened for their ability to selectively hydrolyze one enantiomer, leaving the other untouched. The bacterium Variovorax sp. has been identified as having (R)-enantiomer-specific amidohydrolyzing activity, enabling the production of this compound with high enantiomeric excess (>99.5%) and a high molar conversion yield.[2] Other enzymes like lipases, chymotrypsin, and penicillin G acylase have also been used for similar resolutions.[2][3]

-

Asymmetric Synthesis: This approach creates the desired enantiomer directly using chiral catalysts or auxiliaries. Methods include the application of chiral sulfoxides to guide the stereochemistry of the reaction.[2]

-

Chiral Inversion: It is possible to convert the more readily available L-phenylalanine (which has an S-configuration) into the desired (R)-β-amino acid. One method involves diazotization and bromination of L-phenylalanine to produce (S)-2-bromo-3-phenylpropanoic acid, followed by a crystallization-induced chiral inversion to yield the (R)-bromo-acid, which can then be converted to the final product.[4]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, characterization, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [5] |

| Molecular Weight | 165.19 g/mol | [5] |

| CAS Number | 13921-90-9 | [5][6] |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 222 °C (decomposes) (for racemic mixture) | [7] |

| Optical Rotation [α]D | +6.0 to +8.0° (c=1, H₂O) | |

| Synonyms | (+)-3-Amino-3-phenylpropanoic acid, D-β-Phe-OH, (R)-β-Phenylalanine | [1][5] |

Biological Activity and Applications

The primary application of this compound is in the pharmaceutical industry, driven by its utility as a chiral building block.

-

Pharmaceutical Synthesis: It is a crucial intermediate for synthesizing complex molecules where specific stereochemistry is vital for efficacy and safety.[1] Its most notable use is in the side chain of Taxol, a potent anticancer drug.[2]

-

Peptide Chemistry: As an unnatural amino acid, it is incorporated into synthetic peptides to create peptidomimetics. These modified peptides can have enhanced stability, novel biological activities, or specific structural conformations.

-

Neuroscience Research: As an analog of natural amino acids, it is a useful tool for studying neurotransmitter systems and metabolic pathways, potentially providing insights into treatments for neurological conditions.[1]

-

Other Potential Uses: Researchers have explored its use in nutritional supplements and functional foods, although this is less common than its pharmaceutical applications.[1]

While the specific pharmacological profile of the (R)-enantiomer is not extensively documented, the racemic mixture, DL-β-Phenylalanine, has been identified as a structural analogue of GABA and an inhibitor of gastric acid secretion.[8] The distinct biological activities often observed between enantiomers of other drugs, such as β-blockers, underscore the importance of using stereochemically pure compounds in drug development.[9][10]

Experimental Protocols

This section provides a detailed methodology for the enzymatic resolution of racemic N-acetyl-β-phenylalanine to produce the (R)-enantiomer, based on established literature.[2]

Protocol: (R)-Enantiomer-Specific Hydrolysis via Variovorax sp.

-

Preparation of Substrate ((R,S)-N-Ac-β-Phe):

-

Dissolve (R,S)-3-Amino-3-phenylpropanoic acid in water.

-

Basify the solution to a pH of 11-12 using a 25% sodium hydroxide solution.

-

Add acetic anhydride and additional 25% sodium hydroxide solution incrementally while maintaining the pH between 11 and 12.

-

Heat the reaction mixture to 40°C and stir for 3 hours, adjusting the pH as needed.

-

After the reaction, filter any insoluble material and cool the mother liquor to crystallize the N-acetylated product.

-

-

Microbial Culture and Reaction:

-

Culture the Variovorax sp. microorganism in a suitable medium containing (R,S)-N-Ac-β-Phe as an inducer for the amidohydrolyzing enzyme.[2]

-

Prepare a reaction mixture containing the cultured microbial cells (or the isolated enzyme) and the racemic (R,S)-N-Ac-β-Phe substrate in a buffered solution.

-

Incubate the mixture under optimized conditions of temperature and pH (e.g., studies show the enzyme is active over a broad temperature range, with stability up to 70-75°C).[2]

-

-

Analysis and Product Isolation:

-

Monitor the reaction progress by taking samples at regular intervals.

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC) equipped with a chiral column (e.g., CHIRALPAK WH) to separate and quantify the four key components: (R)-N-Ac-β-Phe, (S)-N-Ac-β-Phe, (R)-β-Phe, and (S)-β-Phe.[2]

-

Once the reaction reaches the desired conversion (e.g., >94% molar conversion), terminate the reaction.[2]

-

Separate the product, this compound, from the unreacted (S)-N-Ac-β-Phe and the microbial cells using standard purification techniques such as filtration, extraction, and crystallization.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 13921-90-9: (+)-3-Amino-3-phenylpropanoic acid [cymitquimica.com]

- 7. 3-Amino-3-phenylpropionic acid | 614-19-7 [chemicalbook.com]

- 8. 3-Amino-3-phenylpropionic acid - Immunomart [immunomart.com]

- 9. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]

- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-3-Amino-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-phenylpropanoic acid, also known as (R)-β-phenylalanine, is a crucial chiral building block in the synthesis of various pharmaceuticals and bioactive molecules. Its stereochemistry is often critical for biological activity, making enantioselective synthesis a key focus in medicinal and process chemistry. This document provides detailed application notes and protocols for three effective methods for the synthesis of this compound: Enzymatic Kinetic Resolution, Rhodium-Catalyzed Asymmetric Conjugate Addition, and Asymmetric Synthesis using an Evans Chiral Auxiliary.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the quantitative data for the different synthesis routes to this compound, allowing for a direct comparison of their efficacy and stereoselectivity.

| Synthesis Route | Key Reagents/Catalyst | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |

| Enzymatic Kinetic Resolution | Lipase from Burkholderia cepacia (Amano PS) | Racemic ethyl 3-amino-3-phenylpropanoate | ~45% | >99% | High enantioselectivity, mild reaction conditions. | Theoretical maximum yield is 50%. |

| Enzymatic Kinetic Resolution | Amidohydrolase from Variovorax sp. | Racemic N-acetyl-3-amino-3-phenylpropanoic acid | 67-96% (conversion) | >99.5% | High enantioselectivity and conversion. | Requires whole-cell catalysis or enzyme isolation. |

| Asymmetric Conjugate Addition | [Rh(OH)((S,S)-Bn-tfb)]₂ | Phthalimidoacrylate and Phenylboronic acid | ~90% | High | High yield and potential for high enantioselectivity. | Requires multi-step synthesis and expensive catalyst. |

| Evans Chiral Auxiliary | (S)-4-benzyl-2-oxazolidinone | N-cinnamoyl oxazolidinone | Diastereoselective | >98% (d.e.) | High diastereoselectivity and reliability. | Stoichiometric use of chiral auxiliary, multiple steps. |

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic Ethyl 3-amino-3-phenylpropanoate

This protocol describes the enantioselective hydrolysis of racemic ethyl 3-amino-3-phenylpropanoate using a lipase, yielding this compound. The (S)-enantiomer is preferentially hydrolyzed by the enzyme, leaving the unreacted (R)-ester, which can then be hydrolyzed to the desired product.

Materials:

-

Racemic ethyl 3-amino-3-phenylpropanoate

-

Lipase from Burkholderia cepacia (e.g., Amano Lipase PS, immobilized)

-

Phosphate buffer (pH 7.0)

-

Toluene

-

Sodium hydroxide (NaOH) solution (1 M)

-

Hydrochloric acid (HCl) solution (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Enzymatic Hydrolysis:

-

In a temperature-controlled reaction vessel, suspend racemic ethyl 3-amino-3-phenylpropanoate (1 equivalent) and immobilized lipase (e.g., 50-100% by weight of the substrate) in a biphasic system of toluene and phosphate buffer (e.g., 1:1 v/v).

-

Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by chiral HPLC.

-

The reaction is typically stopped at or near 50% conversion to ensure high enantiomeric excess of the remaining (R)-ester.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with toluene and reused.

-

Separate the organic and aqueous layers. The aqueous layer contains the sodium salt of (S)-3-amino-3-phenylpropanoic acid.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure to obtain the crude (R)-ethyl 3-amino-3-phenylpropanoate.

-

-

Hydrolysis of (R)-ester:

-

Dissolve the crude (R)-ester in a suitable solvent (e.g., ethanol).

-

Add 1 M NaOH solution and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with 1 M HCl to precipitate the this compound.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.

-

Rhodium-Catalyzed Asymmetric Conjugate Addition

This protocol outlines the synthesis of this compound via an asymmetric 1,4-addition of phenylboronic acid to a protected dehydro-β-amino acid derivative, followed by deprotection.

Materials:

-

Methyl 3-(phthalimido)acrylate

-

Phenylboronic acid

-

Rhodium catalyst (e.g., [Rh(OH)((S,S)-Bn-tfb)]₂)

-

Dioxane/water solvent mixture

-

Hydrazine hydrate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Asymmetric Conjugate Addition:

-

In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve methyl 3-(phthalimido)acrylate (1 equivalent) and phenylboronic acid (1.5 equivalents) in a degassed dioxane/water mixture (e.g., 10:1 v/v).

-

Add the rhodium catalyst (e.g., 1-3 mol%).

-

Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected (R)-3-amino-3-phenylpropanoate derivative.

-

-

Deprotection:

-

Dissolve the purified product in ethanol.

-

Add hydrazine hydrate (excess) and reflux the mixture for several hours.

-

Cool the reaction mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate.

-

Treat the residue with aqueous HCl to precipitate the hydrochloride salt of the methyl ester.

-

Hydrolyze the ester as described in the previous protocol to obtain this compound.

-

Asymmetric Synthesis using an Evans Chiral Auxiliary

This method involves the diastereoselective conjugate addition of a nucleophile to an α,β-unsaturated N-acyloxazolidinone, followed by cleavage of the chiral auxiliary.

Materials:

-

(S)-4-benzyl-2-oxazolidinone (Evans auxiliary)

-

Cinnamoyl chloride

-

n-Butyllithium (n-BuLi)

-

A suitable amine source (e.g., benzylamine)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Acylation of the Chiral Auxiliary:

-

Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add n-BuLi dropwise and stir for 30 minutes.

-

Add cinnamoyl chloride dropwise and stir for another 2-3 hours at -78 °C.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

-

Wash the organic layer with NaHCO₃ solution and brine, dry over MgSO₄, and concentrate to get the N-cinnamoyl oxazolidinone.

-

-

Diastereoselective Conjugate Addition:

-

The specific conditions for the conjugate addition of an amine equivalent will vary. A common approach involves the use of a suitable nitrogen nucleophile in the presence of a Lewis acid to control stereoselectivity. For this example, a simplified conceptual workflow is presented.

-

-

Cleavage of the Chiral Auxiliary:

-

Dissolve the product from the conjugate addition in a mixture of THF and water.

-

Cool to 0 °C and add an aqueous solution of LiOH and H₂O₂.

-

Stir until the reaction is complete (monitored by TLC).

-

Quench the excess peroxide with sodium sulfite solution.

-

Extract the chiral auxiliary with an organic solvent.

-

Acidify the aqueous layer with HCl to precipitate the this compound.

-

Filter, wash with cold water, and dry to obtain the final product.

-

Visualizations

Experimental Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for the synthesis of this compound via enzymatic kinetic resolution.

Logical Relationship for Synthesis Method Selection

Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Amino-3-phenylpropanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enantiomerically pure β-amino acids are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including anticancer agents like Taxol and novel antibiotics.[1][2] 3-Amino-3-phenylpropanoic acid, a key β-amino acid, is a valuable chiral intermediate. Enzymatic kinetic resolution offers a highly efficient and environmentally friendly method for obtaining the desired enantiomers of this compound from its racemic mixture. This document provides detailed protocols for the enzymatic resolution of racemic 3-amino-3-phenylpropanoic acid and its derivatives using common hydrolases, such as lipases and penicillin G acylases.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer and the product formed from the faster-reacting enantiomer, both in high enantiomeric purity.

I. Lipase-Catalyzed Hydrolysis of 3-Amino-3-phenylpropanoic Acid Esters

Lipases are widely used for the resolution of β-amino acid esters due to their high enantioselectivity.[1][3] The following protocol is based on the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts.

Experimental Protocols

Materials:

-

Racemic methyl or ethyl 3-amino-3-phenylpropanoate hydrochloride

-

Lipase PSIM (from Burkholderia cepacia)[1]

-

Diisopropyl ether (iPr2O)[1]

-

Triethylamine (Et3N)[1]

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the racemic 3-amino-3-phenylpropanoate hydrochloride salt in diisopropyl ether.

-

Addition of Reagents: Add triethylamine (0.5 equivalents) and deionized water (0.5 equivalents) to the reaction mixture.[1]

-

Enzyme Addition: Add Lipase PSIM (immobilized, 30 mg/mL).[1]

-

Incubation: Incubate the reaction mixture at 45°C with agitation.[1]

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the enantiomeric excess (e.e.) of the substrate and product using chiral High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

-

Work-up and Separation:

-

Adjust the pH of the aqueous phase to acidic (pH 2-3) with HCl to protonate the unreacted amino ester.

-

Extract the unreacted (R)-ester into an organic solvent.

-

Adjust the pH of the aqueous phase to basic (pH 9-10) with NaOH to deprotonate the (S)-amino acid.

-

Isolate the (S)-amino acid.

-

Data Presentation

| Substrate | Enzyme | Solvent | Temp (°C) | Additives | Product | e.e. (%) | Yield (%) | Reference |

| (±)-Ethyl 3-amino-3-phenylpropanoate | Lipase PSIM | iPr2O | 45 | 0.5 equiv Et3N, 0.5 equiv H2O | (S)-3-amino-3-phenylpropanoic acid | ≥99 | >48 | [1] |

| (±)-Ethyl 3-amino-3-phenylpropanoate | Lipase PSIM | iPr2O | 45 | 0.5 equiv Et3N, 0.5 equiv H2O | (R)-Ethyl 3-amino-3-phenylpropanoate | ≥99 | >48 | [1] |

Experimental Workflow

References

Application of (R)-3-Amino-3-phenylpropanoic Acid in Solid-Phase Peptide Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-3-phenylpropanoic acid, also known as (R)-β-phenylalanine, is a non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its incorporation into peptide sequences can induce unique secondary structures, enhance proteolytic stability, and modulate biological activity. This document provides detailed application notes and protocols for the successful integration of this compound into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS).

The primary challenge in incorporating β-amino acids, particularly those with bulky side chains like this compound, lies in achieving efficient coupling reactions. Standard coupling protocols may require optimization to ensure high yields and purity of the final peptide product. This guide outlines recommended procedures, from resin selection and amino acid activation to cleavage and purification, and presents quantitative data to aid in experimental design and execution.

Core Principles of Fmoc-SPPS for β-Amino Acid Incorporation

Fmoc-based solid-phase peptide synthesis is the most widely used method for preparing synthetic peptides.[1] The process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. Each cycle of amino acid addition consists of two main steps:

-

Fmoc Deprotection: The removal of the base-labile Fmoc protecting group from the N-terminus of the resin-bound peptide, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]

-

Amino Acid Coupling: The activation of the carboxylic acid of the incoming Fmoc-protected amino acid and its subsequent reaction with the free N-terminal amine of the peptide-resin to form a new peptide bond.[2]

This cyclical process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously.

The experimental workflow for a single coupling cycle in Fmoc-SPPS is depicted below.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Fmoc-(R)-3-Amino-3-phenylpropanoic acid into a peptide sequence. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality. For a C-terminal amide, Rink Amide resin is a common choice. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are appropriate.

-

Procedure:

-

Place the desired amount of resin (e.g., 100-500 mg for a 0.1 mmol scale synthesis) into a solid-phase synthesis vessel equipped with a frit.

-